![molecular formula C16H14FN3O2 B11262814 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B11262814.png)
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
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Overview
Description
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H14FN3O2 and its molecular weight is 299.30 g/mol. The purity is usually 95%.
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Biological Activity
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C19H21N3O2 |
Molecular Weight | 323.396 g/mol |
LogP | 2.8682 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 55.632 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as a potent inhibitor of enzymes involved in inflammatory pathways, particularly through its action on lipoxygenase (LOX) enzymes, which are critical in the biosynthesis of leukotrienes involved in inflammation and immune responses .
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, suggesting a potential role as antibacterial agents .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Molecular docking studies indicate that it could inhibit cancer cell proliferation by targeting specific proteins involved in cell cycle regulation and apoptosis . In vitro studies have shown promising results against several cancer cell lines, although detailed IC50 values for this specific compound are still under investigation.
Anti-inflammatory Effects
In silico studies have indicated that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which could lead to reduced inflammation in various models of inflammatory diseases . Further experimental validation is required to confirm these findings.
Case Studies
- Case Study on Antimicrobial Efficacy
- Case Study on Anticancer Activity
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its role as a precursor in the synthesis of various biologically active molecules. For instance, it has been utilized in the development of heterocyclic scaffolds that demonstrate significant pharmacological activities. Research indicates that derivatives synthesized from this compound exhibit promising antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have indicated that derivatives of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide show potent activity against various cancer cell lines. For example:
- Compounds derived from this structure were tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), demonstrating IC50 values indicating effective growth inhibition .
Antimicrobial Properties
The compound and its derivatives have also been evaluated for their antimicrobial efficacy. In vitro studies have shown that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl group can enhance antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Synthesis of Novel Compounds
The synthesis pathways for this compound involve various chemical reactions, including:
- Reactions with Aldehydes: The compound has been reacted with different aldehydes to create new derivatives with enhanced biological activities.
- Formation of Heterocycles: It serves as a building block for synthesizing complex heterocyclic structures, which are often more biologically active than their precursors .
Case Study 1: Antitumor Activity Evaluation
A study published in the European Journal of Medicinal Chemistry explored the antitumor effects of synthesized derivatives based on the compound. The results demonstrated that specific modifications led to enhanced potency against various cancer cell lines, suggesting a viable pathway for developing new cancer therapies .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that derivatives of the compound exhibited significant activity against resistant strains of bacteria. The SAR analysis indicated that electron-withdrawing groups on the phenyl ring were crucial for enhancing antibacterial activity .
Properties
Molecular Formula |
C16H14FN3O2 |
---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H14FN3O2/c1-10-6-11(2)20(16(22)14(10)8-18)9-15(21)19-13-5-3-4-12(17)7-13/h3-7H,9H2,1-2H3,(H,19,21) |
InChI Key |
SWUCSMDBWMWBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)F)C#N)C |
Origin of Product |
United States |
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